molecular formula C12H11BrO B13150782 (1R)-2-bromo-1-(2-naphthyl)ethanol

(1R)-2-bromo-1-(2-naphthyl)ethanol

Cat. No.: B13150782
M. Wt: 251.12 g/mol
InChI Key: HDRFYKFGBRXGRR-LBPRGKRZSA-N
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Description

Significance of Chiral Brominated Alcohols in Synthetic Organic Chemistry

Chiral brominated alcohols are versatile intermediates in organic synthesis. The presence of a hydroxyl group and a bromine atom on adjacent carbons allows for a variety of subsequent chemical transformations. The hydroxyl group can be protected or activated for nucleophilic substitution, while the bromine atom serves as a good leaving group in nucleophilic substitution and elimination reactions, or can participate in organometallic coupling reactions. The stereochemistry of the alcohol is crucial as it can direct the stereochemical outcome of subsequent reactions, a concept of fundamental importance in the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer often exhibits the desired therapeutic effect. The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research, driven by the prevalence of halogenated compounds in natural products and pharmaceuticals. nih.gov

The Role of Naphthalene (B1677914) Derivatives as Key Structural Motifs

The naphthalene moiety, a fused two-ring aromatic system, is a common structural feature in many organic compounds with diverse applications. numberanalytics.comwikipedia.org Naphthalene derivatives are utilized in the synthesis of dyes, pigments, pharmaceuticals, and materials with specific optical and electronic properties. numberanalytics.comwikipedia.orgnih.govnih.gov The extended π-system of the naphthalene ring can influence the reactivity of adjacent functional groups and can be a key element in the design of fluorescent probes and other functional materials. nih.gov In the context of (1R)-2-bromo-1-(2-naphthyl)ethanol, the naphthalene group provides a rigid and sterically demanding framework, which can be exploited to achieve high levels of stereoselectivity in chemical transformations.

Enantiomeric Purity and Stereochemical Control in Synthesis

Achieving high levels of enantiomeric purity is a central goal in modern synthetic organic chemistry, particularly in the pharmaceutical industry. A single enantiomer of a chiral drug can have significantly different biological activity compared to its mirror image. Therefore, the development of synthetic methods that allow for the selective formation of one enantiomer over the other is of paramount importance. The synthesis of this compound with high enantiomeric excess (e.e.) is a critical first step in its utilization as a chiral building block. Subsequent reactions involving this compound must proceed with a high degree of stereochemical control, either through retention or inversion of the existing stereocenter, to maintain the enantiomeric integrity of the final product. masterorganicchemistry.com The stereoselective reduction of the corresponding ketone, 2-bromo-1-(2-naphthyl)ethanone, is a common strategy to access this chiral alcohol.

Research Scope and Objectives for this compound

The primary research focus for this compound encompasses its efficient and stereoselective synthesis, the characterization of its physical and spectroscopic properties, and the exploration of its synthetic utility. Key objectives include:

Developing and optimizing synthetic routes to obtain this compound in high yield and high enantiomeric purity.

Thoroughly characterizing the compound using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography to determine its precise three-dimensional structure.

Investigating the reactivity of the compound in a range of chemical transformations to demonstrate its versatility as a chiral synthon. This includes its use in the synthesis of other valuable chiral molecules and intermediates.

Synthesis and Properties

The preparation of this compound typically involves the stereoselective reduction of its corresponding ketone precursor, 2-bromo-1-(2-naphthyl)ethanone. clearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

(1R)-2-bromo-1-naphthalen-2-ylethanol

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m0/s1

InChI Key

HDRFYKFGBRXGRR-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CBr)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CBr)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 2 Bromo 1 2 Naphthyl Ethanol and Its Enantiomers

Synthesis of the Precursor: 2-Bromo-1-(2-naphthyl)ethanone

The precursor ketone, 2-bromo-1-(2-naphthyl)ethanone, can be synthesized via the bromination of 1-(2-naphthyl)ethanone.

Reactant Reagent Product
1-(2-Naphthyl)ethanoneBromine2-Bromo-1-(2-naphthyl)ethanone

This α-bromination of the ketone is a standard transformation in organic synthesis.

Stereoselective Reduction to (1R)-2-Bromo-1-(2-naphthyl)ethanol

The key step in obtaining the desired enantiomerically pure alcohol is the asymmetric reduction of 2-bromo-1-(2-naphthyl)ethanone. This can be achieved using various chiral reducing agents or catalyst systems. For instance, the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a stoichiometric reducing agent like borane, is a well-established method for the enantioselective reduction of prochiral ketones.

Starting Material Catalyst/Reagent Product Enantiomeric Excess (e.e.)
2-Bromo-1-(2-naphthyl)ethanone(R)-CBS catalyst, BoraneThis compoundTypically >90%

The stereochemical outcome of this reduction is dictated by the chirality of the catalyst, allowing for the selective formation of the (R)-enantiomer.

Chemical and Physical Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and handling.

PropertyValue
Molecular Formula C₁₂H₁₁BrO chembk.com
Molecular Weight 251.12 g/mol
Appearance Likely a solid at room temperature
Melting Point Not readily available in searches
Solubility Expected to be soluble in common organic solvents

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, a doublet for the methine proton (CH-OH), a multiplet for the methylene (B1212753) protons (CH₂Br), and a singlet for the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbons of the naphthalene ring, the methine carbon, and the methylene carbon.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Applications in Organic Synthesis

This compound is a valuable chiral building block for the synthesis of more complex molecules.

Chemical Reactivity and Stereospecific Transformations of 1r 2 Bromo 1 2 Naphthyl Ethanol

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom in (1R)-2-bromo-1-(2-naphthyl)ethanol is attached to a primary carbon, making it susceptible to nucleophilic attack. The nature of the nucleophile, solvent, and reaction conditions can influence the reaction pathway, leading to either S(_N)1 or S(_N)2 type products.

S(_N)1 and S(_N)2 Reactivity Profiles and Stereochemical Outcomes

The primary nature of the carbon bearing the bromine atom generally favors an S(_N)2 mechanism. chemicalnote.com This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. However, given that the neighboring carbon is a stereocenter, the stereochemical outcome of the product is of significant interest. In a typical S(_N)2 reaction, the stereochemistry at the adjacent carbinol center remains unchanged.

While less likely, an S(_N)1 pathway could be promoted under specific conditions, such as in the presence of a non-nucleophilic, polar protic solvent that can stabilize a potential carbocation intermediate. masterorganicchemistry.comlibretexts.org The formation of a primary carbocation is generally unfavorable, but the proximity of the naphthyl group could offer some degree of electronic stabilization. If an S(_N)1 reaction were to occur, it would proceed through a planar carbocation intermediate, leading to a racemic mixture of products at the site of substitution. masterorganicchemistry.comlibretexts.org

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics

Feature S(_N)1 Reaction S(_N)2 Reaction
Mechanism Two-step process with a carbocation intermediate. masterorganicchemistry.comlibretexts.org Single-step, concerted process. chemicalnote.com
Rate Law Unimolecular: Rate = k[Substrate]. libretexts.org Bimolecular: Rate = k[Substrate][Nucleophile]. chemicalnote.comyoutube.com
Stereochemistry Results in racemization (mixture of retention and inversion). masterorganicchemistry.comlibretexts.org Leads to inversion of configuration at the reaction center. masterorganicchemistry.com
Substrate Favored by tertiary > secondary > primary halides. masterorganicchemistry.com Favored by primary > secondary > tertiary halides. libretexts.org
Nucleophile Favored by weak nucleophiles. masterorganicchemistry.com Favored by strong nucleophiles. libretexts.org
Solvent Favored by polar protic solvents. youtube.com Favored by polar aprotic solvents. youtube.com

Intramolecular Ring-Closure Reactions and Epoxide Formation

The presence of a hydroxyl group in proximity to the brominated carbon allows for intramolecular nucleophilic substitution, leading to the formation of a cyclic ether, specifically an epoxide. chemicalforums.com This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. The resulting alkoxide then attacks the adjacent carbon bearing the bromine atom in an intramolecular S(_N)2 fashion, displacing the bromide ion and forming the epoxide ring. chemicalforums.com

This intramolecular cyclization is a key step in the synthesis of various biologically active molecules and is often highly stereospecific. mdpi.com The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide. For this compound, the intramolecular attack would lead to the formation of (R)-2-(2-naphthyl)oxirane.

Functional Group Interconversions Involving the Hydroxyl Moiety

The secondary hydroxyl group in this compound can undergo a variety of functional group interconversions. These reactions are crucial for introducing new functionalities and for protecting the hydroxyl group during subsequent transformations. Common interconversions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form the corresponding esters.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis) to form ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone, 2-bromo-1-(2-naphthyl)ethanone, can be achieved using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Conversion to a Better Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. vanderbilt.edu This transformation facilitates subsequent nucleophilic substitution or elimination reactions at the carbinol carbon.

Elimination Reactions and Formation of Naphthyl-Substituted Olefins

Treatment of this compound with a strong, non-nucleophilic base can promote an elimination reaction (E2 mechanism) to form a naphthyl-substituted olefin. libretexts.orgyoutube.com In this reaction, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), while simultaneously, the C-Br bond breaks and a double bond is formed. libretexts.org

Given the structure of this compound, the elimination of HBr would lead to the formation of 2-vinylnaphthalene. The stereochemistry of the starting material can influence the regioselectivity and stereoselectivity of the elimination product, although in this case, only one constitutional isomer is possible. The choice of base and reaction conditions is critical to favor elimination over substitution. youtube.com Bulky bases, such as potassium tert-butoxide, are often used to promote elimination. pearson.com

Reductive Dehalogenation Strategies

The bromine atom in this compound can be removed through reductive dehalogenation. This transformation can be achieved using various reducing agents, leading to the formation of (R)-1-(2-naphthyl)ethanol. Common methods for reductive dehalogenation include:

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr formed.

Metal-Mediated Reduction: Using active metals like zinc in an acidic medium or sodium in a protic solvent.

Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)) can also effect dehalogenation, although their primary reactivity is towards carbonyl reduction. The use of more specialized hydride reagents might be necessary.

This reduction removes the bromine atom while preserving the stereochemistry at the carbinol center, providing a route to chiral 1-(2-naphthyl)ethanol (B1194374) derivatives.

Table 2: Summary of Key Reactions and Products

Section Reaction Type Reagents/Conditions Major Product
3.1.1 Nucleophilic Substitution (S(_N)2) Strong Nucleophile (e.g., CN⁻, N₃⁻) Substituted product with inversion at C2
3.1.2 Intramolecular Cyclization Base (e.g., NaOH, K₂CO₃) (R)-2-(2-naphthyl)oxirane
3.2 Oxidation PCC, Swern Oxidation 2-bromo-1-(2-naphthyl)ethanone
3.3 Elimination (E2) Strong, bulky base (e.g., t-BuOK) 2-Vinylnaphthalene
3.4 Reductive Dehalogenation H₂, Pd/C; or LiAlH₄ (R)-1-(2-naphthyl)ethanol

Role of 1r 2 Bromo 1 2 Naphthyl Ethanol As a Chiral Building Block in Complex Molecule Synthesis

As a Chiral Building Block

The presence of two reactive functional groups with a defined stereochemistry makes this compound a versatile starting material. The hydroxyl group can be derivatized or replaced, and the bromine atom can participate in various coupling reactions. For example, it can be used in the synthesis of chiral epoxides, amino alcohols, and other intermediates for pharmaceutical synthesis.

Synthesis of Chiral Ligands

The naphthalene (B1677914) backbone and the chiral alcohol functionality make (1R)-2-bromo-1-(2-naphthyl)ethanol a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. By introducing a phosphine (B1218219) or other coordinating group, it is possible to create novel ligands that can be used to induce enantioselectivity in a variety of metal-catalyzed reactions.

Advanced Spectroscopic and Structural Elucidation of 1r 2 Bromo 1 2 Naphthyl Ethanol

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (1R)-2-bromo-1-(2-naphthyl)ethanol, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a similar compound, (1R)-1-(2-bromophenyl)ethanol, shows characteristic signals that can be extrapolated to understand the naphthyl analogue. The methyl protons appear as a doublet, while the methine proton adjacent to the hydroxyl and bromo-substituted carbon appears as a quartet, indicative of the coupling between them. The aromatic protons of the naphthyl group would exhibit a complex multiplet pattern in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key signals include those for the two aliphatic carbons—one bearing the hydroxyl group and the other bonded to bromine—and the distinct signals for the carbons of the naphthyl ring system. For instance, in 2-bromoethanol, the carbon bearing the bromine atom is observed at a different chemical shift than the one bearing the hydroxyl group, a principle that applies to the target molecule as well. chemicalbook.com

A representative, though not identical, dataset for a substituted naphthyl compound, 2-(n-alkylamino)-naphthalene-1,4-dione, illustrates the complexity and information-rich nature of NMR spectra for such systems, where various 1D and 2D NMR techniques are used for complete signal assignment. nih.gov

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Identity and Purity

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular identity with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and identifying any potential impurities or byproducts from its synthesis. A rapid and sensitive LC-MS/MS method has been developed for the analysis of similar compounds, demonstrating good linearity over a wide concentration range and stability during analysis. researchgate.net Such methods are crucial for pharmacokinetic studies and quality control. researchgate.net The application of LC-HRMS has also been demonstrated in the comprehensive metabolite profiling of complex extracts, showcasing its power in identifying a wide array of chemical constituents. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

For a chiral compound like this compound, determining its enantiomeric purity is critical. Chiral chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com For some compounds, derivatization with a chiral agent may be necessary to achieve separation on an achiral column. heraldopenaccess.us The development of HPLC methods for resolving enantiomers of similar chiral building blocks, such as derivatives of 1-bromo-3-chloro-2-propanol, highlights the importance and applicability of this technique. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com

To determine the absolute configuration of a chiral molecule, a single crystal of the enantiomerically pure compound is required. researchgate.net The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions. A key parameter in this analysis is the Flack parameter, which should be close to zero for the correct assignment of the absolute structure. ed.ac.ukresearchgate.net This technique provides unambiguous proof of the (R) configuration at the stereocenter of this compound and reveals details about its solid-state packing, including intermolecular interactions like hydrogen bonding. researchgate.neted.ac.uk While powerful, a significant challenge can be obtaining a high-quality single crystal suitable for diffraction. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. rsc.org The C-H stretching vibrations of the aromatic naphthyl ring and the aliphatic backbone will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration will be observed in the 1000-1250 cm⁻¹ region, and the C-Br stretching vibration will appear at lower wavenumbers. The spectrum of ethanol (B145695), for example, shows a prominent O-H stretch. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The naphthyl group is a strong chromophore and will dominate the UV-Vis spectrum of this compound. The spectrum is expected to show characteristic absorption bands corresponding to the π-π* transitions of the aromatic system. For instance, the UV spectrum of 2-(2-naphthoxy)ethanol is characterized by the absorptions of the naphthalene (B1677914) ring. nist.gov

Data Tables

Table 1: Spectroscopic Data for the Elucidation of this compound and Related Compounds

Technique Key Observations/Parameters Information Gained
¹H NMR Chemical shifts (δ), coupling constants (J)Proton environment and connectivity
¹³C NMR Chemical shifts (δ)Carbon framework
HRMS Exact mass-to-charge ratio (m/z)Elemental composition, molecular formula
LC-MS Retention time, mass spectrumPurity, identification of components
Chiral HPLC Retention times of enantiomersEnantiomeric excess (ee)
X-ray Crystallography Unit cell dimensions, atomic coordinates, Flack parameterAbsolute configuration, solid-state structure
IR Spectroscopy Absorption frequencies (cm⁻¹)Presence of functional groups (e.g., -OH, C-Br)
UV-Vis Spectroscopy Wavelength of maximum absorption (λmax)Electronic transitions, chromophores

Mechanistic and Computational Investigations on 1r 2 Bromo 1 2 Naphthyl Ethanol Reactions

Reaction Mechanism Elucidation via Kinetic Studies and Isotope Labeling

Kinetic studies are fundamental to elucidating reaction mechanisms. For (1R)-2-bromo-1-(2-naphthyl)ethanol, the rate of reaction in solvolysis or with a given nucleophile would be determined by monitoring the disappearance of the reactant or the appearance of the product over time. The reaction kinetics can point towards either an S_N1 or S_N2 mechanism.

A reaction following an S_N1 (Substitution Nucleophilic Unimolecular) pathway would exhibit first-order kinetics, where the rate is dependent only on the concentration of the substrate, this compound. This is because the rate-determining step is the unimolecular dissociation of the bromide ion to form a resonance-stabilized secondary benzylic carbocation. ncert.nic.inlibretexts.org The stability of this carbocation is enhanced by the adjacent naphthyl group, which can delocalize the positive charge through resonance. sarthaks.comquora.com Generally, secondary benzylic halides can react via the S_N1 pathway, especially in polar protic solvents that can stabilize the carbocation intermediate. ucalgary.cayoutube.comlibretexts.org

Conversely, an S_N2 (Substitution Nucleophilic Bimolecular) mechanism would display second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. ncert.nic.inlibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. libretexts.org For a secondary benzylic halide like the title compound, the S_N2 pathway is also plausible, particularly with strong, unhindered nucleophiles in polar aprotic solvents. ucalgary.canih.gov

Kinetic Isotope Effect (KIE) studies, where a hydrogen atom is replaced by deuterium (B1214612) at a specific position, can provide further mechanistic details. youtube.com For instance, a secondary kinetic isotope effect might be observed if the hydrogen on the carbon bearing the bromine is replaced. The magnitude of the KIE can help distinguish between S_N1 and S_N2 transition states. youtube.com The absence of a primary KIE would suggest that the C-H bond is not broken in the rate-determining step, which is expected for substitution reactions. youtube.com

Transition State Analysis and Reaction Pathway Mapping

The transition state is the highest energy point along the reaction coordinate, and its structure is crucial in determining the reaction's feasibility and outcome.

In an S_N1 reaction , the pathway involves at least two steps with a carbocation intermediate. The first transition state resembles the starting material on its way to forming the carbocation. The stability of this transition state is influenced by the electronic properties of the naphthyl ring and the solvent's ability to stabilize the developing charge separation. libretexts.orgnih.gov The geometry of the resulting carbocation is trigonal planar, allowing the nucleophile to attack from either face, potentially leading to a racemic mixture of products. libretexts.org

For an S_N2 reaction , there is a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org This pentacoordinate transition state has a trigonal bipyramidal geometry. The bulky naphthyl group would create significant steric hindrance, which could disfavor the S_N2 pathway compared to less hindered substrates. nih.gov

Reaction pathway mapping involves charting the energy landscape of the reaction, identifying transition states, intermediates, and the activation energies for each step. For this compound, this would involve considering competing S_N1, S_N2, E1, and E2 pathways. Elimination reactions (E1 and E2) would lead to the formation of a double bond. The E1 reaction would proceed through the same carbocation intermediate as the S_N1 reaction, while the E2 reaction would be a concerted process requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group.

Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that the mechanism can shift from a stepwise (S_N1) to a concerted (S_N2) pathway depending on the electronic nature of the substituents on the aromatic ring. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. The HOMO-LUMO gap is an indicator of chemical reactivity.

Predict reactivity indices: Parameters such as electronegativity, chemical hardness, and softness can be calculated to predict how the molecule will behave in a reaction.

Model reaction pathways: DFT can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction. This allows for the theoretical prediction of reaction barriers and rate constants.

For example, DFT calculations on similar chiral tertiary alcohols have been used to understand the mechanism and selectivity of their formation. rsc.org In the case of bromophenols, theoretical calculations have helped to determine possible oxidation sites. nih.gov DFT computations on naphthalene-1,8-diyl diphosphonium dications have highlighted the significant role of the naphthalene (B1677914) backbone in stabilizing a dicationic motif. nih.gov

A hypothetical DFT study on this compound could generate data such as the following:

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment2.1 DMeasure of the molecule's overall polarity.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling encompasses a range of computational techniques to represent and manipulate the structures of molecules. For this compound, molecular modeling can be used for conformational analysis to identify the different spatial arrangements of the atoms (conformers) and their relative energies. The presence of the rotatable single bond between the chiral carbon and the naphthyl ring, as well as the bromoethyl side chain, allows for multiple conformations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, likely in a solvent, would involve solving Newton's equations of motion for the atoms in the system. This would allow for:

Exploring conformational space: The simulation can reveal the preferred conformations of the molecule in solution and the transitions between them. This is crucial for understanding how the molecule's shape affects its reactivity.

Analyzing solvent interactions: MD simulations can show how solvent molecules arrange around the solute and how they participate in the reaction, for instance, by stabilizing charged intermediates or transition states.

Studying intermolecular interactions: In the context of chiral recognition, MD simulations can be used to model the interaction of this compound with other chiral molecules or with a chiral stationary phase in chromatography. nih.govnih.gov

Computational studies on related naphthalenesulfonamides have shown that these molecules can exist in multiple conformations with different orientations of the substituent relative to the naphthalene frame. researchgate.netnih.gov Such analyses would be equally important for understanding the conformational preferences of this compound.

A hypothetical conformational analysis might reveal the relative populations of different staggered rotamers around the C1-C2 bond, as shown in the table below:

Conformer (Dihedral Angle Br-C-C-Naphthyl)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti (~180°)0.065
Gauche+ (~60°)0.820
Gauche- (~-60°)1.215

Future Research Directions and Emerging Opportunities for 1r 2 Bromo 1 2 Naphthyl Ethanol

Development of Novel Stereoselective Synthesis Methodologies

The efficient and highly selective synthesis of (1R)-2-bromo-1-(2-naphthyl)ethanol is paramount for its future applications. While traditional methods for producing chiral alcohols exist, emerging research focuses on more sophisticated and sustainable approaches.

A promising avenue lies in the realm of biocatalysis . The asymmetric reduction of the precursor ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using enzymes offers a direct and highly enantioselective route to the desired (1R)- or (S)-enantiomer. For instance, studies on the biocatalytic asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using microorganisms like Enterococcus faecium have demonstrated the potential to achieve high conversion rates and excellent enantiomeric excess (ee) for the corresponding (S)-enantiomer. researchgate.net Future research will likely focus on screening and engineering novel ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to optimize the synthesis of the (1R)-enantiomer specifically. The development of enzymatic processes offers significant advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint.

Organocatalysis presents another fertile ground for the development of novel stereoselective synthetic methods. Chiral organocatalysts, such as those based on proline and its derivatives, have been successfully employed in the asymmetric α-bromination of aldehydes. nih.gov A potential future strategy could involve the development of organocatalysts that can mediate the direct asymmetric bromination of 1-(2-naphthyl)ethanol (B1194374) or the asymmetric reduction of 2-bromo-1-(2-naphthyl)ethanone. The design of new binaphthyl-proline-based chiral ligands, for example, has shown success in achieving high enantioselectivity in various reactions and could be adapted for this purpose. nih.gov

Exploration of New Chemical Transformations and Derivative Synthesis

The inherent reactivity of the bromohydrin functionality in this compound makes it a versatile building block for the synthesis of a diverse range of derivatives.

The most prominent transformation of halohydrins is their intramolecular cyclization to form epoxides . This reaction, typically carried out in the presence of a base, proceeds via an SN2 mechanism and is a cornerstone of synthetic organic chemistry. The resulting chiral epoxide, (R)-2-(2-naphthyl)oxirane, would be a highly valuable intermediate for the synthesis of various biologically active molecules and chiral ligands. Halohydrin dehalogenases, a class of enzymes, can also catalyze this transformation, offering a biocatalytic route to the corresponding epoxide. wikipedia.org

Beyond epoxidation, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups with retention or inversion of stereochemistry, depending on the reaction conditions and the nature of the nucleophile. This opens up possibilities for the synthesis of a wide array of derivatives, including amino alcohols, azido (B1232118) alcohols, and thioalcohols, many of which are important pharmacophores. The development of novel catalytic systems, including those based on transition metals, could enable a broader scope of these transformations.

Expanded Applications in Materials Science and Medicinal Chemistry

The unique structural features of this compound suggest significant potential for its application in both materials science and medicinal chemistry.

In materials science , the naphthyl group, with its extended π-system, imparts valuable photophysical properties. Chiral binaphthyl-based materials have been extensively studied for their applications in asymmetric catalysis, enantioselective fluorescent sensing, and as components of chiral polymers and macrocycles. worldscientific.comresearchgate.net this compound could serve as a monomer or a chiral building block for the synthesis of novel chiral polymers . The reactive hydroxyl and bromo groups provide handles for polymerization or for grafting onto existing polymer backbones. Such polymers could find applications in chiral chromatography, as chiral sensors, or in the development of materials with unique optical properties. For example, binaphthyl-based chiral covalent organic frameworks (CCOFs) have demonstrated great potential as stationary phases for high-performance liquid chromatography (HPLC) separation of racemic drugs. rsc.org

In medicinal chemistry , the naphthalene (B1677914) scaffold is a common feature in a multitude of approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai Chiral halohydrins are also recognized as important intermediates in the synthesis of pharmaceuticals. The combination of the chiral alcohol and the bromine atom in this compound makes it a promising precursor for the synthesis of new drug candidates. The stereochemistry of the molecule is crucial, as different enantiomers can exhibit vastly different pharmacological activities. Future research could focus on the synthesis and biological evaluation of a library of derivatives of this compound to explore their therapeutic potential. researchgate.netjmchemsci.com

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally benign synthetic methods.

As mentioned earlier, biocatalysis represents a key green chemistry approach. The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the use of harsh reagents and organic solvents. The optimization of biocatalytic reductions of 2-bromo-1-(naphthalen-2-yl)ethanone, as demonstrated for the (S)-enantiomer, is a prime example of a green synthetic strategy. researchgate.net

The development of sustainable bromination methods is another critical area. Traditional brominating agents like elemental bromine are hazardous and generate stoichiometric amounts of waste. Greener alternatives include the use of N-bromosuccinimide (NBS) or catalytic systems that utilize bromide salts with a stoichiometric oxidant, such as hydrogen peroxide.

Furthermore, the implementation of flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. Continuous flow reactors can improve reaction efficiency, safety, and scalability, and facilitate the integration of catalytic and workup steps, leading to more sustainable manufacturing processes.

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structure, stereochemistry, and properties of this compound is essential for its development and application. Advanced analytical techniques will play a crucial role in this endeavor.

Circular Dichroism (CD) spectroscopy is a powerful tool for the characterization of chiral molecules. The CD spectrum of this compound would provide a unique fingerprint of its absolute configuration and could be used to study its conformational dynamics and interactions with other molecules. Future research could involve detailed CD studies in various solvents and at different temperatures to gain deeper insights into its chiroptical properties.

Computational chemistry , particularly Density Functional Theory (DFT) studies , will be invaluable for elucidating reaction mechanisms and predicting the properties of this compound and its derivatives. DFT calculations can be used to model the transition states of stereoselective reactions, providing insights into the origins of enantioselectivity. researchgate.net Such studies can guide the rational design of new catalysts and reaction conditions for improved synthesis. Furthermore, computational methods can predict spectroscopic properties, such as NMR and CD spectra, which can aid in the structural elucidation of new compounds.

Below is a table summarizing the key future research directions and the advanced techniques that will be instrumental in driving progress in the field of this compound.

Research DirectionKey Focus AreasAdvanced Techniques
Novel Stereoselective Synthesis Biocatalysis (enzyme screening, engineering), Organocatalysis (novel ligand design)High-throughput screening, Directed evolution, HPLC
New Chemical Transformations Epoxidation, Nucleophilic substitution, Catalytic derivatizationIn-situ reaction monitoring (NMR, IR), Flow chemistry
Expanded Applications Chiral polymers, Medicinal chemistry (drug discovery)Gel permeation chromatography (GPC), High-throughput screening (HTS)
Green Chemistry Approaches Biocatalysis, Sustainable bromination, Flow chemistryLife cycle assessment (LCA), Process mass intensity (PMI) analysis
Advanced Characterization Chiroptical properties, Reaction mechanismsCircular Dichroism (CD) spectroscopy, Density Functional Theory (DFT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.